molecular formula C19H14ClN5OS B10986461 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B10986461
M. Wt: 395.9 g/mol
InChI Key: HIFBYFMWRLBWAS-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the pyrazole intermediate.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with a halogenated pyridine derivative under basic conditions.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, often using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Typical reducing agents are hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3), thiourea, and primary amines are often used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorophenyl group can produce various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, bacterial infections, or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength. It may also be used as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The thiazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
  • 3-(3-bromophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
  • 3-(3-fluorophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14ClN5OS

Molecular Weight

395.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H14ClN5OS/c1-25-17(10-15(24-25)12-5-4-6-13(20)9-12)18(26)23-19-22-16(11-27-19)14-7-2-3-8-21-14/h2-11H,1H3,(H,22,23,26)

InChI Key

HIFBYFMWRLBWAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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